molecular formula C22H20N2O6 B12451600 2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid

2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid

Cat. No.: B12451600
M. Wt: 408.4 g/mol
InChI Key: CGUVLIBZRGMPPN-UHFFFAOYSA-N
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Description

2-(2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-AMIDO)-5-HYDROXYBENZOIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a cyclohexyl group, a phthalimide moiety, and a hydroxybenzoic acid unit, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-AMIDO)-5-HYDROXYBENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phthalimide Moiety: The reaction of phthalic anhydride with cyclohexylamine under reflux conditions to form 2-cyclohexyl-1,3-dioxoisoindoline.

    Amidation Reaction:

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-AMIDO)-5-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

2-(2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-AMIDO)-5-HYDROXYBENZOIC ACID has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers or materials with unique properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-AMIDO)-5-HYDROXYBENZOIC ACID depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-AMIDO)-4-HYDROXYBENZOIC ACID: Similar structure but with a different position of the hydroxy group.

    2-(2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-AMIDO)-5-METHOXYBENZOIC ACID: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

2-(2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-AMIDO)-5-HYDROXYBENZOIC ACID is unique due to the specific positioning of the hydroxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

2-[(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C22H20N2O6/c25-14-7-9-18(17(11-14)22(29)30)23-19(26)12-6-8-15-16(10-12)21(28)24(20(15)27)13-4-2-1-3-5-13/h6-11,13,25H,1-5H2,(H,23,26)(H,29,30)

InChI Key

CGUVLIBZRGMPPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)O)C(=O)O

Origin of Product

United States

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